2-Chloro-5-[(4-chlorophenyl)methyl]-4,6-dimethylpyrimidine
Overview
Description
“2-Chloro-5-[(4-chlorophenyl)methyl]-4,6-dimethylpyrimidine” is a complex organic compound. It likely contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The compound also seems to have chloro and methyl groups attached to it .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions. For example, palladacycle catalysts have been employed in a variety of carbon-carbon bond forming reactions .
Scientific Research Applications
Organic Synthesis and Material Science Applications
Dehalogenation and Hydrolysis Reactions : The study of 2-halogenopyrimidines, including structures similar to 2-Chloro-5-[(4-chlorophenyl)methyl]-4,6-dimethylpyrimidine, has revealed their susceptibility to dehalogenation when treated with hot hydriodic acid. This reaction pathway is instrumental in synthesizing various pyrimidine derivatives, offering insights into halogen exchange reactions and hydrolysis mechanisms under acidic conditions (Brown & Waring, 1973).
Amino-substitution Reactions : Research into the synthesis of amino-substituted furanopyrimidines and styrylpyrimidines involves starting materials related to the given compound. These studies highlight the compound's role in generating biologically interesting pyrimidines through substitution reactions, which could have implications in drug design and material science (Campaigne, Ho, & Bradford, 1970).
Cocrystal Design : The design of cocrystals involving aminopyrimidines, including derivatives similar to 2-Chloro-5-[(4-chlorophenyl)methyl]-4,6-dimethylpyrimidine, with various carboxylic acids showcases the utility of such compounds in supramolecular chemistry. These cocrystals, characterized by X-ray diffraction, offer insights into hydrogen bonding and molecular recognition processes crucial for material science applications (Rajam, Muthiah, Butcher, Jasinski, & Wikaira, 2018).
Pharmaceutical Research Applications
Drug Design and Biological Activity : Pyrimidine derivatives, including those structurally related to 2-Chloro-5-[(4-chlorophenyl)methyl]-4,6-dimethylpyrimidine, have been synthesized and tested for their biological activities. Such studies are foundational in the development of new pharmaceuticals, providing essential data on the structural requirements for biological activity and potential therapeutic applications (Akbari, Kachhadia, Tala, Bapodra, Dhaduk, Joshi, Mehta, & Pathak, 2008).
Antimicrobial Activity : The synthesis of new pyrimidine compounds and their subsequent testing for antimicrobial properties highlights the potential of 2-Chloro-5-[(4-chlorophenyl)methyl]-4,6-dimethylpyrimidine and its derivatives in contributing to the fight against bacterial and fungal infections. This research indicates the compound's value in discovering new antimicrobial agents (Guna & Purohit, 2012).
properties
IUPAC Name |
2-chloro-5-[(4-chlorophenyl)methyl]-4,6-dimethylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2/c1-8-12(9(2)17-13(15)16-8)7-10-3-5-11(14)6-4-10/h3-6H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTDIOZWLPWZDTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)Cl)C)CC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-[(4-chlorophenyl)methyl]-4,6-dimethylpyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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